molecular formula C5H10O4 B154869 2,3-Dihydroxy-3-methylbutanoic acid CAS No. 1756-18-9

2,3-Dihydroxy-3-methylbutanoic acid

Cat. No.: B154869
CAS No.: 1756-18-9
M. Wt: 134.13 g/mol
InChI Key: JTEYKUFKXGDTEU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,3-Dihydroxy-3-methylbutanoic acid plays a significant role in biochemical reactions. It acts by activating the mTOR signaling pathway to promote the synthesis of new muscle proteins and reduce the breakdown of existing proteins . This compound is an intermediate in valine, leucine, and isoleucine biosynthesis .

Cellular Effects

The effects of this compound on cells are primarily related to its influence on protein synthesis. By activating the mTOR signaling pathway, it promotes the synthesis of new muscle proteins, thereby increasing muscle mass and improving recovery from exercise .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the mTOR signaling pathway. This pathway is crucial for protein synthesis and muscle growth. Activation of this pathway leads to increased synthesis of new muscle proteins and reduced breakdown of existing proteins .

Metabolic Pathways

This compound is involved in the metabolic pathways of valine, leucine, and isoleucine biosynthesis . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 181496 can be achieved through various chemical reactions. One common method involves the hydroxylation of isovaleric acid derivatives. This process typically requires the use of strong oxidizing agents and specific catalysts to ensure the selective addition of hydroxyl groups at the desired positions .

Industrial Production Methods: In an industrial setting, the production of NSC 181496 may involve large-scale hydroxylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: NSC 181496 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

NSC 181496 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: NSC 181496 is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two hydroxyl groups and a methyl group at specific positions allows for unique interactions with biological molecules and makes it a valuable compound in various research applications .

Properties

IUPAC Name

2,3-dihydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEYKUFKXGDTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292206
Record name 2,3-Dihydroxy-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1756-18-9
Record name 2,3-Dihydroxy-3-methylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1756-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,beta-Dihydroxyisovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001756189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1756-18-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181496
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Record name 2,3-Dihydroxy-3-methylbutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydroxy-3-methylbutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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